molecular formula C11H15F3N4O2 B13473030 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid

Cat. No.: B13473030
M. Wt: 292.26 g/mol
InChI Key: VTRBORPNQUKMIA-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridine ring fused to an azetidine moiety, with trifluoroacetic acid as a counterion. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid typically involves multi-step organic synthesis. The process begins with the formation of the triazolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the azetidine ring, often through nucleophilic substitution or ring-closing reactions. The final step includes the addition of trifluoroacetic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazolopyridine ring or the azetidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine: Without the trifluoroacetic acid counterion, this compound may exhibit different solubility and reactivity.

    Triazolopyridine derivatives: Compounds with similar triazolopyridine cores but different substituents or functional groups.

    Azetidine derivatives: Compounds featuring the azetidine ring with various modifications.

Uniqueness

The presence of both the triazolopyridine and azetidine moieties, along with the trifluoroacetic acid counterion, makes 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid unique

Biological Activity

The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine , trifluoroacetic acid (TFA) is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C6_{6}H7_{7}F3_{3}N4_{4}
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 264 °C (decomposes)

Biological Activity Overview

The biological activities of triazole derivatives are well-documented in literature, particularly their roles in pharmacology as potential agents against various diseases. The specific compound under consideration has shown promise in several areas:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. For example:

  • Compounds similar to 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine have been evaluated for their inhibitory effects on key cancer-related pathways such as BRAF(V600E) and EGFR .
  • A study highlighted that certain derivatives demonstrated IC50 values in the sub-micromolar range against these targets.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities:

  • Various studies have reported that these compounds possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogenic fungi and bacteria .
  • The synthesized compounds were tested for their ability to inhibit the growth of fungi like Fusarium oxysporum and Candida mandshurica, showcasing moderate to excellent antifungal activity.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been explored:

  • Some studies suggest that these compounds can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of triazole derivatives:

  • Modifications in the molecular structure can significantly enhance biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against certain targets .
ModificationEffect on Activity
Trifluoromethyl groupIncreases potency against kinases
Azetidine ringEnhances interaction with biological targets

Case Studies

  • Antitumor Study : A series of experiments demonstrated that triazole derivatives effectively inhibited tumor growth in xenograft models, with significant reductions observed in tumor size compared to control groups.
  • Antimicrobial Evaluation : In vitro assays indicated that specific derivatives exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Properties

Molecular Formula

C11H15F3N4O2

Molecular Weight

292.26 g/mol

IUPAC Name

3-(azetidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H14N4.C2HF3O2/c1-2-4-13-8(3-1)11-12-9(13)7-5-10-6-7;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7)

InChI Key

VTRBORPNQUKMIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2C3CNC3)C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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